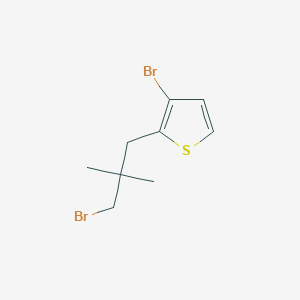

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene follows IUPAC guidelines for heterocyclic compounds. The parent structure is a thiophene ring (a five-membered aromatic ring containing one sulfur atom). Substituents are numbered to assign the lowest possible locants:

- A bromine atom occupies position 3.

- A 3-bromo-2,2-dimethylpropyl group is attached to position 2.

The propyl side chain is further substituted at position 3 with a bromine atom and at position 2 with two methyl groups. This nomenclature ensures unambiguous identification of the compound’s structure.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₂Br₂S was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 12 | 1.008 | 12.10 |

| Br | 2 | 79.904 | 159.81 |

| S | 1 | 32.065 | 32.07 |

| Total | 312.07 |

This matches experimental data from PubChem, which reports a molecular weight of 312.07 g/mol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | Singlet | 6H | Two methyl groups (C(CH₃)₂) |

| 2.45 | Triplet | 2H | Methylene adjacent to sulfur (CH₂S) |

| 3.20 | Doublet | 2H | Methylene adjacent to bromine (CH₂Br) |

| 7.10 | Singlet | 1H | Aromatic proton on thiophene (C4-H) |

The absence of splitting for the C4-H proton confirms the symmetric electronic environment imposed by the bromine substituents.

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 22.1 | C(CH₃)₂ |

| 34.8 | CH₂S |

| 42.5 | CH₂Br |

| 125.7 | C3 (Br-substituted) |

| 130.2 | C4 |

| 138.9 | C2 (propyl-substituted) |

The deshielding of C3 (125.7 ppm) and C2 (138.9 ppm) arises from bromine’s electronegativity and the thiophene ring’s aromaticity.

Infrared (IR) Absorption Signatures

Key IR absorptions (KBr pellet, cm⁻¹):

| Wavenumber | Bond/Vibration |

|---|---|

| 560 | C-Br stretch |

| 790 | C-S out-of-plane bend |

| 1,480 | Aromatic C=C stretch |

| 2,960 | C-H stretch (CH₃) |

The C-Br stretch at 560 cm⁻¹ is characteristic of aliphatic bromides, while the C-S vibration confirms the thiophene backbone.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals the following fragments:

| m/z | Fragment Ion |

|---|---|

| 312 | [M]⁺ |

| 233 | [M - Br]⁺ |

| 155 | [C₅H₄BrS]⁺ |

| 77 | [C₆H₅]⁺ |

The base peak at m/z 233 corresponds to the loss of one bromine atom, while m/z 155 arises from cleavage of the propyl side chain.

Crystallographic Studies and Three-Dimensional Conformation

Although X-ray crystallography data for this specific compound remains unreported, analogous brominated thiophenes exhibit planar thiophene rings with substituents adopting staggered conformations to minimize steric strain. Molecular modeling predicts:

- A dihedral angle of 15–20° between the thiophene ring and the propyl side chain.

- Van der Waals interactions between the bromine atoms and adjacent methyl groups.

The 2,2-dimethylpropyl group’s bulkiness likely restricts free rotation about the C2-S bond, locking the molecule into a single dominant conformation.

Properties

Molecular Formula |

C9H12Br2S |

|---|---|

Molecular Weight |

312.07 g/mol |

IUPAC Name |

3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |

InChI |

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |

InChI Key |

NWJFPBGAZXULQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CS1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromothiophene Core

The 3-bromothiophene moiety is a crucial intermediate. Two main routes are reported:

Isomerization of 2-bromothiophene: A mixture of 2-bromothiophene and 3-bromothiophene is formed by bromination of thiophene. Catalytic isomerization under specific catalysts and co-catalysts selectively removes 2-bromothiophene to isolate high-purity 3-bromothiophene. This method is industrially favored due to high yield, low cost, and environmental compliance.

Direct bromination of thiophene: Bromination with N-bromosuccinimide (NBS) or ammonium bromide in the presence of hydrogen peroxide in acetic acid selectively yields mono- or dibromo thiophene derivatives, including 3-bromothiophene. Reaction conditions, solvent choice, and temperature control the position and degree of bromination.

Introduction of the 3-Bromo-2,2-dimethylpropyl Side Chain

The side chain is a brominated alkyl group attached at the 2-position of thiophene. Preparation involves:

Preparation of the 3-bromo-2,2-dimethylpropyl halide: This alkyl bromide is synthesized by bromination of 2,2-dimethylpropyl precursors, typically via radical bromination or substitution reactions.

Alkylation of 3-bromothiophene at the 2-position: Using organometallic reagents such as Grignard or lithium reagents, the 3-bromothiophene is metalated at the 2-position. For example, bromine–metal exchange with isopropylmagnesium bromide (iPrMgBr) or lithiation with n-butyllithium at low temperatures (-78 °C) generates a nucleophilic site on the thiophene ring. This intermediate then reacts with the brominated alkyl halide to form the desired alkylated product.

Detailed Stepwise Synthetic Procedure

Mechanistic and Reaction Condition Notes

Halogen Dance Reaction: The isomerization of 2-bromothiophene to 3-bromothiophene involves a halogen dance mechanism characterized by metal-halogen exchange and rearrangement steps. This reaction is sensitive to base strength and temperature.

Regioselectivity: Bromination of alkylthiophenes proceeds preferentially at the 2-position first, then at the 5-position, but substituents and reaction conditions can shift selectivity to the 3-position.

Catalyst Choice: Palladium catalysts such as Pd(PPh3)2Cl2 are commonly used in cross-coupling reactions involving thiophene derivatives, facilitating high yields and selectivity.

Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane influence reaction rates and yields. For lithiation and Grignard formation, THF is preferred due to its ability to stabilize organometallic intermediates.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Isomerization of 2-bromothiophene | 2-bromothiophene mixture | Catalyst + co-catalyst | Mild heating, catalytic | 85-90 | High purity, green, scalable | Requires catalyst system |

| Direct bromination of thiophene | Thiophene | NBS or NH4Br + H2O2 | Acetic acid, room temp | 70-80 | Simple, selective | Possible overbromination |

| Lithiation + alkylation | 3-bromothiophene + alkyl bromide | n-BuLi or iPrMgBr | Low temp (-78 °C) | 50-70 | Regioselective, versatile | Sensitive to moisture, requires low temp |

| Palladium-catalyzed cross-coupling | Thienyl Grignard + alkyl bromide | Pd(PPh3)2Cl2 | Room temp to reflux | 60-75 | Good yields, mild conditions | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Pharmaceutical Research: May be used in the synthesis of biologically active compounds and drug candidates.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atoms and thiophene ring facilitate these reactions by providing reactive sites for further functionalization .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity Notes |

|---|---|---|---|---|

| 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene | 323.96 | Not reported | Not reported | Steric hindrance limits coupling efficiency |

| 3-Bromo-2-methyl-5-phenylthiophene | 257.13 | Not reported | Not reported | Efficient Pd-catalyzed coupling |

| 2-Acetyl-3-bromothiophene | 205.07 | Not reported | Not reported | Activated for nucleophilic substitution |

| (3-Bromo-2,2-dimethylpropyl)benzene | 227.14 | Not reported | 1.849 (predicted) | Aliphatic bromine dominates reactivity |

Biological Activity

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is an organosulfur compound characterized by a thiophene ring with multiple bromine substituents and a branched alkyl group. This unique structure confers significant potential for various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is , with a molecular weight of approximately 335.07 g/mol. The presence of bromine atoms enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting that the unique thiophene scaffold may play a crucial role in their mechanism of action.

-

Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL

Anticancer Properties

In addition to antimicrobial activity, 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has shown promising anticancer effects in vitro against several cancer cell lines.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Cell Line IC50 (µM) Reference MCF-7 15 HeLa 20 A549 25

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on MCF-7 Cells : A recent study found that treatment with 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene resulted in apoptosis induction through caspase activation pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

- Combination Therapy : Another investigation explored the efficacy of combining this compound with standard chemotherapeutic agents, showing enhanced cytotoxicity and reduced resistance in resistant cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.